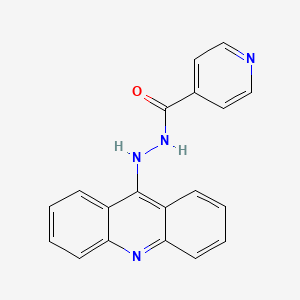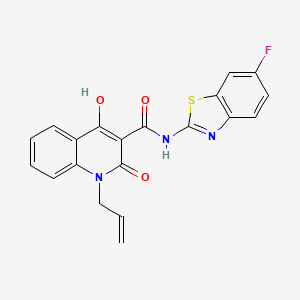
N'-(acridin-9-yl)pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(acridin-9-yl)pyridine-4-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure, which combines the acridine moiety with a pyridine-carbohydrazide group, potentially enhancing its biological activity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)pyridine-4-carbohydrazide typically involves the reaction of acridine derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carboxylic acid with pyridine-4-carbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(acridin-9-yl)pyridine-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
N’-(acridin-9-yl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
作用机制
The mechanism of action of N’-(acridin-9-yl)pyridine-4-carbohydrazide is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound may interact with other molecular targets, including proteins and enzymes involved in cellular processes, contributing to its broad spectrum of biological activities.
相似化合物的比较
Similar Compounds
Acridine derivatives: Compounds such as acridine orange and proflavine, which also intercalate with DNA and exhibit antimicrobial and anticancer properties.
Pyridine-carbohydrazide derivatives: Compounds like isoniazid, which is used as an antitubercular agent and shares structural similarities with N’-(acridin-9-yl)pyridine-4-carbohydrazide.
Uniqueness
N’-(acridin-9-yl)pyridine-4-carbohydrazide is unique due to its combined acridine and pyridine-carbohydrazide structure, which enhances its ability to interact with biological targets and increases its potential therapeutic applications. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
属性
分子式 |
C19H14N4O |
|---|---|
分子量 |
314.3 g/mol |
IUPAC 名称 |
N'-acridin-9-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H14N4O/c24-19(13-9-11-20-12-10-13)23-22-18-14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-12H,(H,21,22)(H,23,24) |
InChI 键 |
VALLEDNKPWKLHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B14966626.png)
![9-Chloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966629.png)
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14966631.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14966654.png)
![N-[(E)-pyridin-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14966660.png)
![7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966662.png)
![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/structure/B14966668.png)
![5-(3-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966680.png)
![7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966683.png)
![3-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B14966702.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14966717.png)
